Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate
CAS No.: 1025738-99-1
Cat. No.: VC21375144
Molecular Formula: C21H20N2O6S
Molecular Weight: 428.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1025738-99-1 |
|---|---|
| Molecular Formula | C21H20N2O6S |
| Molecular Weight | 428.5g/mol |
| IUPAC Name | ethyl 4-[[5-(4-methoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |
| Standard InChI | InChI=1S/C21H20N2O6S/c1-3-29-20(26)15-6-4-13(5-7-15)12-23-18(24)17(30-21(23)27)22-16-10-8-14(9-11-16)19(25)28-2/h4-11,17,22H,3,12H2,1-2H3 |
| Standard InChI Key | IJYFOELRQWCIJO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)OC |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)OC |
Introduction
Overview of the Compound
Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate is a synthetic organic compound that likely belongs to the class of thiazolidinones. These are heterocyclic compounds containing a thiazolidine ring with additional functional groups that impart unique chemical and biological properties.
General Characteristics:
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Chemical Structure: The compound contains a thiazolidinone core, a benzyl group substituted with an ethoxycarbonyl moiety, and a methyl benzoate group.
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Functional Groups:
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Thiazolidinone ring (2,4-dioxo).
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Benzyl group with ethoxycarbonyl substitution.
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Methyl ester of benzoic acid.
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Potential Applications and Importance
Thiazolidinone derivatives are widely studied in medicinal chemistry due to their diverse biological activities. Compounds with similar structures often exhibit the following properties:
Antimicrobial Activity
Thiazolidinones are known for their potential as antibacterial and antifungal agents. The presence of electron-withdrawing groups (e.g., ethoxycarbonyl) can enhance antimicrobial efficacy by increasing lipophilicity, which aids in cell membrane penetration.
Anti-inflammatory Effects
Thiazolidinones are also investigated for their ability to inhibit inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX). Molecular docking studies often reveal favorable binding interactions with these enzymes.
Synthesis Pathways
The synthesis of such compounds typically involves multi-step reactions:
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Formation of the Thiazolidinone Ring:
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Reaction between thiourea or mercaptoacetic acid derivatives and carbonyl compounds.
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Substitution Reactions:
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Introduction of benzyl or other aromatic groups via nucleophilic substitution or alkylation.
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Esterification:
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Conversion of carboxylic acids to esters using alcohols (e.g., methanol or ethanol) in acidic conditions.
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Analytical Characterization
To confirm the structure and purity of the compound, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen/carbon environments |
| Mass Spectrometry | Confirms molecular weight |
| IR Spectroscopy | Detects functional groups |
| X-ray Crystallography | Determines 3D molecular structure |
Hypothetical Biological Evaluation
If studied further, this compound could be evaluated for its pharmacological properties using:
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In Vitro Studies: Assessing antimicrobial or anticancer activity against specific pathogens or cell lines.
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Molecular Docking: Predicting binding affinity to biological targets like enzymes or receptors.
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Toxicity Studies: Determining safety profiles in preclinical models.
If additional details about this specific compound become available, further insights into its synthesis, characterization, and applications could be provided.
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